molecular formula C6H12O2<br>CH3COOCH(CH3)CH2CH3<br>C6H12O2 B091578 Sec-butyl acetate CAS No. 105-46-4

Sec-butyl acetate

Cat. No. B091578
CAS RN: 105-46-4
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-UHFFFAOYSA-N
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Description

Sec-butyl acetate is a chemical compound that has been the subject of various studies due to its relevance in industrial applications, particularly in the synthesis of sec-butanol. Research has explored different catalysts and methods to optimize its production and understand its behavior in various conditions.

Synthesis Analysis

The synthesis of sec-butyl acetate has been approached through transesterification reactions using different catalysts. Basic ionic liquids, such as imidazolide ionic liquids, have been found to be efficient for the synthesis of sec-butanol from sec-butyl acetate under mild conditions, achieving a conversion rate of 90.4% at 60°C within 60 minutes . Acidic imidazolium ionic liquids have also been used, with one study achieving a high conversion rate of 97.72% through reactive distillation . Additionally, the direct synthesis of sec-butyl acetate from butene and acetic acid has been reviewed, with catalytic distillation processes using cation exchange resin being identified as a promising research direction .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of sec-butyl acetate directly, the studies involve the use of spectroscopic methods such as NMR and FT-IR to confirm the structure and purity of synthesized catalysts and products . These techniques are essential for understanding the molecular structure and confirming the successful synthesis of compounds.

Chemical Reactions Analysis

The chemical reactions involving sec-butyl acetate primarily focus on its synthesis and decomposition. The transesterification of sec-butyl acetate to produce sec-butanol is a key reaction, with various catalysts being tested for efficiency and reusability . The decomposition of sec-butyl acetate on charcoal has been studied, revealing that it decomposes principally to n-butene and acetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sec-butyl acetate have been studied through the examination of liquid-liquid equilibrium data for systems containing sec-butyl acetate, sec-butyl alcohol, and ethylene glycol at different temperatures . The separation factors and binary interaction parameters obtained from these studies are crucial for understanding the extraction capacity and behavior of sec-butyl acetate in mixtures.

Relevant Case Studies

Case studies in the literature include the use of mesoporous aluminosilicate and modified Montmorillonite clay as catalysts for the esterification of acetic acid with sec-butanol, producing sec-butyl acetate with high conversion and selectivity . These studies provide insights into the potential industrial applications of sec-butyl acetate and the effectiveness of different catalysts.

Scientific Research Applications

  • Direct Synthesis from Butene and Acetic Acid : Li Chang-ming (2013) reviewed the application and research status of direct synthesis of sec-butyl acetate from butene and acetic acid. The study compared catalytic activities and selectivity of various catalysts and analyzed different processes like tank reactor, fixed bed, and catalytic distillation for producing sec-butyl acetate. It highlighted the potential of using catalytic distillation process with cation exchange resin and the need for improvements in catalyst preparation technology (Li Chang-ming, 2013).

  • Hydrolysis to Sec-Butyl Alcohol : Xu Huajie et al. (2021) assessed the exergy, economic, and environmental aspects of converting sec-butyl acetate to sec-butyl alcohol, an important chemical intermediate. They used Douglas’s economic optimization model and life cycle analysis to provide insights into the optimal conditions for the hydrolysis process and its environmental performance (Xu Huajie et al., 2021).

  • Synthesis Catalyzed by p-Toluene Sulfonic Acid : Deng Xiu-qi (2014) conducted experiments to synthesize sec-butyl acetate using p-toluene sulfonic acid as a catalyst. The study determined the optimal conditions for the esterification process and achieved an 88% esterification rate (Deng Xiu-qi, 2014).

  • Processing EC with Sec-Butyl Acetate : Z. Pen (2015) explored the use of sec-butyl acetate as a solvent in processing EC (emulsifiable concentrate). The study tested its solubility with various pesticides and compatibility with emulsifiers, and successfully processed EC products using sec-butyl acetate as the main solvent (Z. Pen, 2015).

  • Synthesis from C_4 Olefin : Wang Yan-fe (2015) utilized mixed C4 as raw material for synthesizing sec-butyl acetate. The reaction process was simulated using Aspen Plus software, which showed the reaction to be exothermic and identified optimal conditions for maximum conversion (Wang Yan-fe, 2015).

  • Esterification Catalyzed by Mesoporous Aluminosilicate : A study by Phukan et al. (2018) demonstrated the use of mesoporous aluminosilicate as an efficient catalyst for the esterification of acetic acid with sec-butanol to produce sec-butyl acetate. The study highlighted the catalyst's high activity and selectivity, and its reusability without significant loss of catalytic activities (Phukan et al., 2018).

Safety And Hazards

Sec-butyl acetate is highly flammable . Exposure can cause irritation to the eyes, mouth, throat, nose, and skin . Ingestion and inhalation can cause central nervous system depression, producing symptoms of dizziness and disorientation .

Future Directions

The global sec-butyl acetate market is projected to grow in the future . This growth is influenced by various factors, including the influence of COVID-19 and geopolitical events .

properties

IUPAC Name

butan-2-yl acetate
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InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3
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InChI Key

DCKVNWZUADLDEH-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)OC(=O)C
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Molecular Formula

C6H12O2, Array
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DSSTOX Substance ID

DTXSID0047612
Record name Butan-2-yl acetate
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Molecular Weight

116.16 g/mol
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Physical Description

Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F
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Flash Point

62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F
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Solubility

0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8%
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Density

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86
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Vapor Density

4.0 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
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Impurities

Acetic acid up to 0.2%
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Product Name

Sec-butyl acetate

Color/Form

Colorless liquid

CAS RN

105-46-4
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Record name Butan-2-yl acetate
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Record name sec-butyl acetate
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Record name SEC-BUTYL ACETATE
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Record name SEC-BUTYL ACETATE
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Record name sec-BUTYL ACETATE
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Record name SEC-BUTYL ACETATE
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Record name Acetic acid, sec-butyl ester
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Melting Point

-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F
Record name SEC-BUTYL ACETATE
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Record name SEC-BUTYL ACETATE
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Record name sec-BUTYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
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Record name SEC-BUTYL ACETATE
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URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
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Reaction Step Five
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Name
acetyl
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Reaction Step Six
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Name
alcohols
Quantity
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Type
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Reaction Step Nine
[Compound]
Name
alcohols
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Type
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Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
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Reaction Step Eleven
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Type
reactant
Reaction Step Twelve
Quantity
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Type
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Reaction Step Twelve
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Type
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Reaction Step Twelve
[Compound]
Name
alcohol
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Reaction Step Thirteen

Synthesis routes and methods II

Procedure details

Using for layer (C) this adhesive composition, and as layer (A) saponified ethylene-vinyl acetate copolymer resin containing 56 mol % of vinyl acetate component, and having [η]=0.96 (in the mixture of phenol/water=85/15, at 30° C., dl/g), which was obtained by saponifying 99.5 mol % of vinyl acetate and as layer (B) poly vinyl acetate resin plasticized with 35 wt % of dioctylphthalate, co-extrusion was carried out at a die temperature of 200° C. to obtain a fine laminated article having five layers of three kinds of resin, (B)/(C)/(A)/(C)/(B). The each thickness of layers was 10 μm for (A), 100 μm for (B) and 5 μm for (C). And the article had a good peel strength of (A)/(B); 1.0 kg/cm (T peel test at 200 mm/min).
[Compound]
Name
layer ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene-vinyl acetate copolymer
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butyl acetate
Reactant of Route 2
Reactant of Route 2
Sec-butyl acetate
Reactant of Route 3
Reactant of Route 3
Sec-butyl acetate
Reactant of Route 4
Reactant of Route 4
Sec-butyl acetate
Reactant of Route 5
Reactant of Route 5
Sec-butyl acetate
Reactant of Route 6
Reactant of Route 6
Sec-butyl acetate

Citations

For This Compound
1,280
Citations
H Xu, X Wang, Y Zou, L Wang - Fuel, 2021 - Elsevier
… With the mature application of the synthesis method of sec-butyl acetate (SBAC) in industry, the excess capacity of SBAC gradually appears. The synthesis of SBA from SBAC has …
Number of citations: 12 www.sciencedirect.com
C Wu, Z Gao, Y Wang, Y Luo - Chemical Engineering Journal, 2018 - Elsevier
… In recent years, with the change of the production process of sec-butyl acetate (SBAC, which was produced by the addition reaction of acetic acid and 1-butene or 2-butene), the cost of …
Number of citations: 12 www.sciencedirect.com
PS Skell, WL Hall - Journal of the American Chemical Society, 1964 - ACS Publications
… — 76 trap in a vacuum line represented a 31% yield from the erytfzro-acetate, a 37% yield from the
Number of citations: 35 pubs.acs.org
J Nti-Gyabaah, YC Chiew - Journal of Chemical & Engineering …, 2008 - ACS Publications
A material-conserving analytical solubility measurement technique, with in-line reversed HPLC separation protocol, was employed to measure the mole fraction solubility of lovastatin in …
Number of citations: 25 pubs.acs.org
H Wang, C Wu, X Bu, W Tang, L Li, T Qiu - Chemical Engineering Journal, 2014 - Elsevier
Five acidic Imidazolium ionic liquids (ILs) were synthesized and the catalytic activity for the preparation of sec-butanol via the transesterification of sec-butyl acetate (SBAC) with …
Number of citations: 43 www.sciencedirect.com
Y Wang, Y Xu, Y Zhang, A Sun, Y Hu - Chirality, 2018 - Wiley Online Library
… esterase PHE21 as a green biocatalyst in the generation of (S)-sec-butyl acetate and (R)-sec-butyl acetate through asymmetric hydrolytic reactions and transesterification reactions. …
Number of citations: 5 onlinelibrary.wiley.com
S Le Calvé, G Le Bras… - International journal of …, 1997 - Wiley Online Library
… position in the sec-butyl acetate molecule would also increase the calculated value of k3, making it closer to the experimental value. The enhancement would be, however, less …
Number of citations: 24 onlinelibrary.wiley.com
J Yang, T Zeng, D Cai, L Li, W Tang… - Asia‐Pacific Journal …, 2016 - Wiley Online Library
… 2‐butanol (SBOH) via the transesterification of sec‐butyl acetate and methanol (MeOH). [SBA‐… The maximum conversion of sec‐butyl acetate (89.2%) was obtained under the optimum …
Number of citations: 15 onlinelibrary.wiley.com
R Borkowski, P Ausloos - Journal of the American Chemical …, 1961 - ACS Publications
… The thermal decomposition of sec-butyl acetate was … These authors pyrolyzed sec-butyl acetate by drop**the liquid ester into … of the pyrolysis of sec-butyl acetate and sec-butyl formate …
Number of citations: 20 pubs.acs.org
PJ Pettit, RB Anderson - The Canadian Journal of Chemical …, 1970 - Wiley Online Library
The decomposition of sec‐butyl acetate on de‐ashed 20‐to 30‐mesh coconut‐shell charcoal (1500 m 2 /g) was studied in a fixed bed reactor in the temperature range 300–375C, and …
Number of citations: 6 onlinelibrary.wiley.com

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